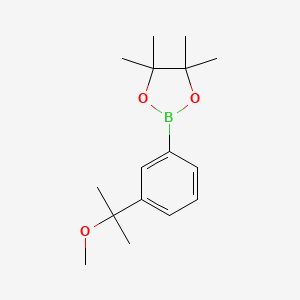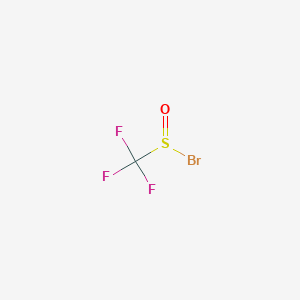
Trifluoromethanesulfinyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethanesulfinyl bromide is a chemical compound with the molecular formula CF₃SO₂Br It is known for its strong electron-withdrawing properties and is used in various chemical reactions, particularly in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfinyl bromide can be synthesized through several methods. One common method involves the chlorination of trifluoromethanesulfonic acid, followed by bromination. Another method includes the oxidation of trifluoromethanesulfonyl chloride . These processes typically require specific reagents and controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and bromination processes. The use of readily available reagents and the avoidance of toxic by-products are crucial for economical and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethanesulfinyl bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethanesulfonyl fluoride.
Reduction: It can be reduced to trifluoromethanesulfinic acid.
Substitution: It participates in substitution reactions with nucleophiles, leading to the formation of various trifluoromethylated products
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like chlorine and bromine, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions often require specific conditions, such as controlled temperatures and the presence of catalysts .
Major Products: The major products formed from these reactions include trifluoromethanesulfonyl fluoride, trifluoromethanesulfinic acid, and various trifluoromethylated organic compounds .
Scientific Research Applications
Trifluoromethanesulfinyl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethanesulfinyl bromide involves its strong electron-withdrawing properties, which make it a highly reactive compound. It can form stable intermediates with various nucleophiles, leading to the formation of trifluoromethylated products. The molecular targets and pathways involved in its reactions include the activation of carbon-hydrogen bonds and the formation of carbon-fluorine bonds .
Comparison with Similar Compounds
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): Similar in structure but used more commonly in sulfonylation reactions.
Trifluoromethanesulfonyl fluoride (CF₃SO₂F): Used in the synthesis of fluorinated compounds.
Trifluoromethanesulfonyl azide (CF₃SO₂N₃): Employed in azidotrifluoromethylation reactions.
Uniqueness: Trifluoromethanesulfinyl bromide is unique due to its ability to act as a trifluoromethylating agent under mild conditions, making it a valuable reagent in organic synthesis. Its strong electron-withdrawing properties and reactivity with various nucleophiles set it apart from other similar compounds .
Properties
CAS No. |
20621-30-1 |
|---|---|
Molecular Formula |
CBrF3OS |
Molecular Weight |
196.98 g/mol |
IUPAC Name |
trifluoromethanesulfinyl bromide |
InChI |
InChI=1S/CBrF3OS/c2-7(6)1(3,4)5 |
InChI Key |
ZDLYEAYJIVUCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


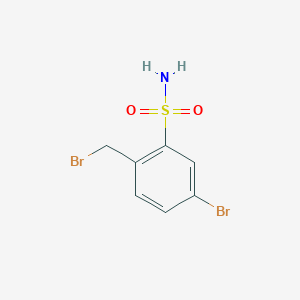

![tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13981968.png)
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)

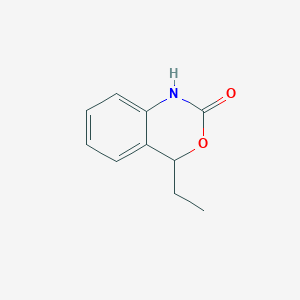
![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)
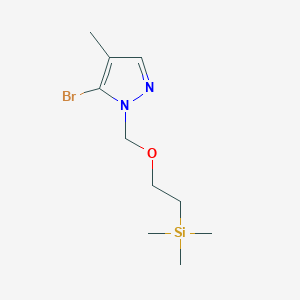

![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)


![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
